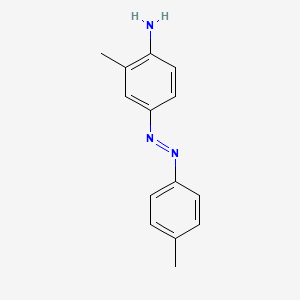
o-Toluidine, 4-(p-tolylazo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-[(E)-(4-methylphenyl)diazenyl]aniline is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used as dyes and pigments due to their vivid colors. This particular compound is known for its applications in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[(E)-(4-methylphenyl)diazenyl]aniline typically involves the diazotization of 4-methylbenzenamine followed by coupling with 2-methylaniline. The reaction conditions generally include:
Diazotization: 4-methylbenzenamine is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2-methylaniline in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-[(E)-(4-methylphenyl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or zinc dust in acidic conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in aqueous medium or zinc dust in acidic medium.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with functional groups like nitro, sulfonic acid, or halogens.
Scientific Research Applications
2-methyl-4-[(E)-(4-methylphenyl)diazenyl]aniline has diverse applications in scientific research, including:
Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy and as a biological marker.
Medicine: Investigated for its potential pharmacological activities, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of 2-methyl-4-[(E)-(4-methylphenyl)diazenyl]aniline involves its interaction with biological molecules. The azo group can undergo reduction in vivo to form aromatic amines, which can then interact with cellular components. The compound may exert its effects through:
Molecular Targets: Binding to proteins, enzymes, or DNA.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-methylphenyl)diazenyl]aniline
- 2-methyl-4-[(Z)-(2-methylphenyl)diazenyl]aniline
- 4-methyl-2-[(E)-(4-methylphenyl)diazenyl]aniline
Uniqueness
2-methyl-4-[(E)-(4-methylphenyl)diazenyl]aniline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both methyl and aniline groups in the structure provides distinct properties compared to other azo compounds.
Properties
CAS No. |
63980-18-7 |
|---|---|
Molecular Formula |
C14H15N3 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-methyl-4-[(4-methylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C14H15N3/c1-10-3-5-12(6-4-10)16-17-13-7-8-14(15)11(2)9-13/h3-9H,15H2,1-2H3 |
InChI Key |
UIXXDYWWVXRLMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


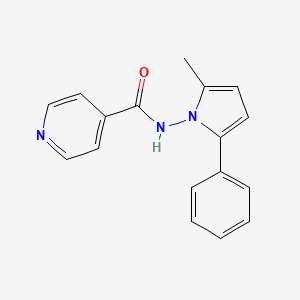
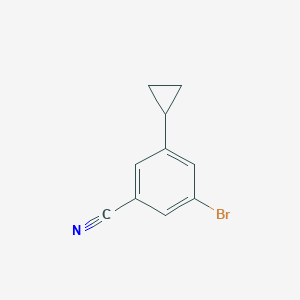

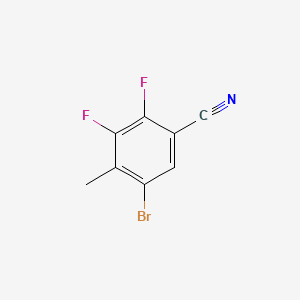
![2-[3-(4-methoxy-N-methylanilino)-2-oxopropyl]isoindole-1,3-dione](/img/structure/B14019917.png)
![Ethyl 4-[(4-azido-3-hydroxybutyl)-(4-methylphenyl)sulfonylamino]benzoate](/img/structure/B14019935.png)
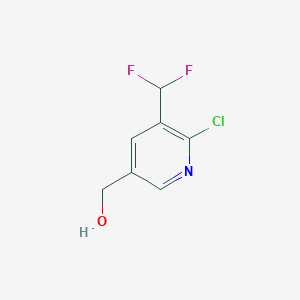
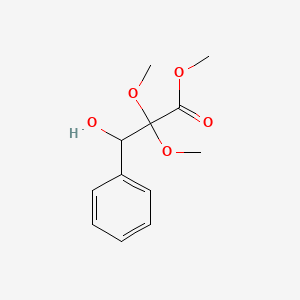
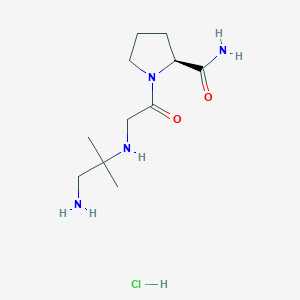
![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14019970.png)
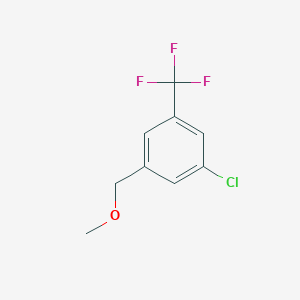
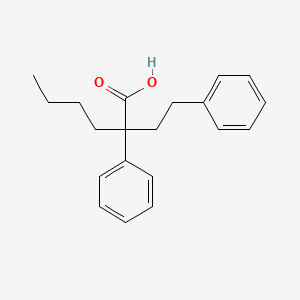

![(R)-N-[(S)-[2-[Di(adamantan-1-yl)phosphino]phenyl](3,5-di-tert-butyl-4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14019995.png)
